4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-propan-2-yl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGOGSSATFKPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650856 | |
| Record name | 4-(Propan-2-yl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90871-42-4 | |
| Record name | 4-(Propan-2-yl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Thiosemicarbazide Intermediate
- The starting material, thiosemicarbazide, is cyclized in an alkaline medium to form the initial 1,2,4-triazolethione core.
Step 2: Ester Formation and Hydrazide Preparation
- The thiosemicarbazide is reacted with isopropyl 2-chloroacetate in methanol and alkaline conditions under reflux for 4 hours to form an ester intermediate.
- This ester is then refluxed with hydrazine hydrate in methanol for 8 hours to yield the corresponding hydrazide.
Step 3: Formation of Methylisothiocyanate Adduct
- The hydrazide is treated with methylisothiocyanate in methanol, stirred for 8 hours, and cooled to precipitate a thiosemicarbazide derivative.
Step 4: Cyclization to 1,2,4-Triazole-3-thiol Compound
- The thiosemicarbazide derivative is dissolved in methanol, and the pH is adjusted to 10-11 with 30% NaOH solution.
- The mixture is boiled for 4 hours, then cooled and acidified to pH 5-6 with acetic acid to precipitate the cyclized 1,2,4-triazole-3-thiol compound.
- This compound is purified by recrystallization from ethanol or water-methanol mixtures.
Analytical Characterization and Yield Data
The synthesized compounds are characterized by:
- Elemental analysis confirming the expected molecular composition.
- 1H and 13C NMR spectroscopy providing detailed structural information, including characteristic signals for S-alkyl residues and aromatic protons of the pyridine ring.
- Gas chromatography-mass spectrometry (GC-MS) analysis confirming molecular weights and fragmentation patterns indicative of the triazole and thiol functionalities.
Typical yields for the isolated triazole-thiol intermediates and final alkylated products range from 75% to 86% , with melting points consistent with pure crystalline substances.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of thiosemicarbazide | Alkaline medium, reflux | 1,2,4-Triazolethione core | - | Starting material preparation |
| 2 | Esterification with isopropyl 2-chloroacetate | Methanol, alkali, reflux 4 h | Isopropyl ester intermediate | - | Introduces isopropyl group |
| 3 | Hydrazide formation | Hydrazine hydrate, methanol, reflux 8 h | Hydrazide intermediate | - | |
| 4 | Reaction with methylisothiocyanate | Methanol, stirring 8 h, cooling | Thiosemicarbazide derivative | - | |
| 5 | Cyclization to triazole-thiol | Methanol, NaOH pH 10-11, boiling 4 h, acidify | 4H-1,2,4-Triazole-3-thiol | 75-86 | Purified by recrystallization |
| 6 | Alkylation with pyridin-3-yl bromo derivative | Methanol, K2CO3, room temp | Final substituted triazole-thiol | 75-86 | Introduces pyridin-3-yl group |
Research Findings and Notes
- The synthesis route emphasizes alkylation of the thiol group , which is crucial for introducing various substituents, including the pyridin-3-yl moiety.
- The cyclization reactions are typically performed under alkaline conditions to promote ring closure and formation of the triazole-thiol structure.
- Analytical data such as NMR and GC-MS confirm the integrity of the heterocyclic system and substituent placement .
- The described synthetic approach is adaptable for preparing a variety of S-substituted 1,2,4-triazole derivatives by varying the alkylating agents, which is valuable for exploring biological activities.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 4-isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol with structurally related analogs:
Structural and Electronic Comparisons
Physicochemical Properties
- Solubility : Pyridine’s polarity may enhance aqueous solubility relative to purely aromatic substituents (e.g., phenyl or indole derivatives).
Biological Activity
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol (C10H12N4S) is a nitrogen-containing heterocyclic compound that belongs to the class of triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of triazoles contributes to their ability to interact with various biological targets, making them valuable in drug discovery and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various synthesized triazole-thiol compounds, including this compound. The results demonstrated that this compound displayed moderate to strong activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
Antioxidant Properties
The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The compound showed promising antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Triazoles have been studied for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. In vitro studies have indicated that this compound may inhibit cancer cell proliferation by targeting aromatase enzymes, which are critical in estrogen biosynthesis . This suggests potential applications in hormone-dependent cancers.
Case Studies
- Antimicrobial Screening : A synthesized series of triazole derivatives were tested for their antimicrobial activities. Among them, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
- Antioxidant Activity Assessment : In a comparative study of various triazole compounds' antioxidant activities, this compound was found to have a higher scavenging effect on free radicals compared to other derivatives .
Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Conditions |
|---|---|---|
| Antimicrobial | Moderate to strong | E. coli, S. aureus, C. albicans |
| Antioxidant | High | Free radical scavenging |
| Anticancer | Inhibitory (in vitro) | Aromatase enzyme inhibition |
Q & A
Q. What are the optimized synthetic routes for 4-isopropyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves sequential acylation, hydrazinolysis, and cyclization. For example:
Acylation : React pyridin-3-yl carboxylic acid derivatives with thiosemicarbazide under reflux in ethanol.
Hydrazinolysis : Treat intermediates with hydrazine hydrate to form thiosemicarbazones.
Cyclization : Use phenylisothiocyanate or alkyl halides in basic media (e.g., NaOH/MeOH) to promote intramolecular heterocyclization .
Key Optimization Steps :
Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?
Methodological Answer: Use a combination of analytical techniques:
- Elemental Analysis : Confirm stoichiometry (C, H, N, S content).
- Spectroscopy :
- ¹H NMR : Verify substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm, isopropyl CH3 at δ 1.2–1.4 ppm).
- IR : Identify thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹.
- Chromatography :
- HPLC-DAD/MS : Assess purity (>95%) and detect trace impurities.
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C10H12N4S: m/z 236.08) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylation of the thiol group) influence the compound’s bioactivity against kinase targets like anaplastic lymphoma kinase (ALK)?
Methodological Answer:
- Molecular Docking Protocol :
- Target Selection : Use crystallographic structures (e.g., ALK kinase domain, PDB: 2XP2) .
- Ligand Preparation : Generate 3D conformers of triazole-thiol derivatives using software like AutoDock Vina.
- Binding Affinity Analysis : Compare docking scores (ΔG) of parent compound vs. alkylated derivatives.
- Key Findings :
- S-alkylation (e.g., methyl or ethyl groups) enhances hydrophobic interactions with ALK’s ATP-binding pocket.
- Bulky substituents (e.g., isopropyl) may sterically hinder binding, reducing inhibitory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
